4-nitro-N-(pentan-2-yl)benzamide
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Overview
Description
4-nitro-N-(pentan-2-yl)benzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. The compound features a nitro group (-NO2) attached to the benzene ring and an amide linkage with a pentan-2-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(pentan-2-yl)benzamide typically involves the condensation of 4-nitrobenzoic acid with pentan-2-amine. The reaction is facilitated by the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yields. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has been reported to enhance the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(pentan-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products
Reduction: 4-amino-N-(pentan-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and pentan-2-amine.
Scientific Research Applications
4-nitro-N-(pentan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic properties.
Mechanism of Action
The mechanism of action of 4-nitro-N-(pentan-2-yl)benzamide is primarily attributed to its ability to interact with biological targets through its nitro and amide functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiparasitic effects. The amide linkage allows the compound to form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide: Known for its antiparasitic activity.
4-chloro-3-nitro-N-(pentan-2-yl)benzamide: Similar structure with a chloro substituent instead of a nitro group.
4-(Cyclopentyloxy)-5-methoxy-2-nitro-N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)benzamide: A potent inhibitor of bacterial lipoprotein signal peptidase.
Uniqueness
4-nitro-N-(pentan-2-yl)benzamide is unique due to its specific combination of a nitro group and a pentan-2-yl substituent, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-nitro-N-pentan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-4-9(2)13-12(15)10-5-7-11(8-6-10)14(16)17/h5-9H,3-4H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACGXSVFWGUWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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